molecular formula C36H25ClCrN4Na2O7S+2 B13734315 Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

Cat. No.: B13734315
M. Wt: 791.1 g/mol
InChI Key: OXMRQWZNALNKNH-UHFFFAOYSA-N
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Description

Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid is a chromium-complexed disodium salt of a bifunctional azo dye. Its structure comprises:

  • Two azo (-N=N-) linkages: Connecting a 5-chloro-2-hydroxyphenyl group to naphthalen-2-ol and a 2-hydroxynaphthalen-1-yl group to naphthalene-1-sulfonic acid.
  • Sulfonic acid group: Enhances water solubility, typical of acid dyes.
  • Chromium coordination: Likely forms an octahedral complex with the azo ligands and hydroxyl/sulfonate groups, improving stability and lightfastness .
  • Functional groups: Chloro (-Cl), hydroxyl (-OH), and sulfonate (-SO₃⁻) substituents influence electronic properties and application in dyeing or metal chelation.

Properties

Molecular Formula

C36H25ClCrN4Na2O7S+2

Molecular Weight

791.1 g/mol

IUPAC Name

disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C20H14N2O5S.C16H11ClN2O2.Cr.2Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h1-11,23-24H,(H,25,26,27);1-9,20-21H;;;/q;;;2*+1

InChI Key

OXMRQWZNALNKNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.[Na+].[Na+].[Cr]

Origin of Product

United States

Preparation Methods

Chemical Composition and Structure

The compound consists of two azo dye ligands coordinated to a chromium center:

  • Ligand 1: 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol
  • Ligand 2: 3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

These ligands form a disodium salt complex with chromium in oxidation state +3, where the azo nitrogen and phenolic oxygen atoms act as coordination sites.

Preparation Methods

Synthesis of Azo Ligands

Diazotization
  • Aromatic amines (such as 5-chloro-2-aminophenol for Ligand 1) are diazotized by treatment with sodium nitrite in acidic medium (HCl) at 0–5 °C to form diazonium salts.
  • The diazonium salt is kept cold to maintain stability.
Azo Coupling
  • The diazonium salt is then coupled with naphthol derivatives (e.g., 2-naphthol for Ligand 1 and 2-hydroxynaphthalene for Ligand 2) in alkaline medium (pH ~9–11) to form the azo dyes.
  • The reaction is typically conducted at low temperatures (0–10 °C) to control the coupling and avoid side reactions.

Sulfonation and Functionalization

  • The 3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid ligand is prepared by sulfonation of the azo dye using sulfuric acid or chlorosulfonic acid under controlled temperature to introduce sulfonic acid groups at the naphthalene ring.
  • This step enhances water solubility and provides sites for metal coordination.

Complexation with Chromium

  • The azo ligands are reacted with chromium salts, typically chromium(III) chloride or chromium(III) sulfate, in aqueous solution.
  • The pH is adjusted to mildly alkaline conditions (pH 6–8) using sodium hydroxide or sodium carbonate to facilitate complex formation.
  • The mixture is stirred at room temperature or slightly elevated temperatures (25–50 °C) for several hours (commonly 4–24 hours) to ensure complete coordination.
  • The disodium salt form is achieved by neutralization with sodium hydroxide or sodium carbonate.

Isolation and Purification

  • The complex precipitates out upon dilution or by adjusting ionic strength.
  • Filtration, washing with water and ethanol, and drying under vacuum yield the pure disodium chromium azo complex.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) pH Time (hours) Yield (%) Notes
Diazotization Aromatic amine + NaNO2 + HCl 0–5 Acidic (~1) 0.5 >90 Keep cold to stabilize diazonium salt
Azo Coupling Diazonium salt + naphthol derivative + NaOH 0–10 9–11 1–2 85–95 Alkaline medium favors coupling
Sulfonation Azo dye + H2SO4 or chlorosulfonic acid 50–80 N/A 1–3 70–85 Controlled addition to avoid over-sulfonation
Chromium Complexation Azo ligands + CrCl3 + NaOH/Na2CO3 25–50 6–8 4–24 75–90 Stirring ensures complete coordination
Purification Filtration, washing, drying Ambient N/A N/A N/A Final product is stable disodium salt

Research Discoveries and Analytical Characterization

  • The azo ligands exhibit strong chromophoric properties due to the extended conjugation between the naphthol and phenylazo groups.
  • Complexation with chromium enhances the stability and alters the colorimetric properties, making the compound suitable for steam sterilization indicators and analytical reagents.
  • Spectroscopic techniques such as UV-Vis, IR, and NMR confirm the azo linkages and metal coordination.
  • Elemental analysis and mass spectrometry verify the stoichiometry of the disodium chromium complex.
  • The sulfonic acid groups improve aqueous solubility and facilitate complex formation with chromium ions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C36H25ClCrN4Na2O7SC_{36}H_{25}ClCrN_{4}Na_{2}O_{7}S, with a molecular weight of 791.1 g/mol. The structure features multiple functional groups, including azo groups and naphthol rings, contributing to its unique chemical behavior. The chromate center enhances its reactivity, particularly in redox reactions.

Industrial Applications

1. Dyes and Pigments:

  • The compound is primarily used in the dye industry due to its intense coloration and stability under various conditions. Its azo structure allows for the formation of vivid colors, making it suitable for textiles and other materials.
  • Table 1: Comparison of Dye Properties
    Compound Color Stability Application
    Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-olBright RedHighTextiles, Plastics
    Disodium;4-(4-diazonio-3-methoxyphenyl)-naphthalene-1-sulfonateYellowModeratePaper, Inks
    Disodium;4-(4-diazonio -3-nitrophenyl)-naphthalene -1-sulfonateOrangeHighCoatings

2. Materials Science:

  • The compound's ability to form stable complexes with metal ions makes it a candidate for research in materials science. It can be used in the development of new materials with specific optical or electronic properties.
  • Interaction studies have shown that it can influence the reactivity of biomolecules, suggesting potential applications in sensors or as catalysts.

Biological Applications

1. Biochemical Interactions:

  • Research indicates that disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol may interact with enzymes and metal ions, influencing various biochemical pathways. This property opens avenues for its use in biochemistry.
  • Preliminary studies suggest potential antibacterial and antifungal activities, although comprehensive biological assessments are required to validate these findings.

2. Case Studies:

  • A study explored the interaction of similar azo compounds with pathogenic bacteria, revealing significant antibacterial properties against Gram-positive and Gram-negative strains. This suggests that disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol could exhibit similar effects, warranting further investigation.

Synthesis and Production

The synthesis typically involves diazotization followed by coupling reactions under controlled conditions to ensure high purity and yield. Industrial methods include:

  • Diazotization: Reacting 5-chloro-2-hydroxyaniline with nitrous acid.
  • Coupling: Combining the diazonium salt with 2-naphthol.
  • Complexation: Incorporating chromate ions to form the final product.

Mechanism of Action

The mechanism of action of Acid Blue 335 involves its interaction with specific molecular targets, leading to the desired effects. In biological systems, the dye binds to cellular components, allowing for visualization under a microscope. The molecular pathways involved in its action include binding to proteins and nucleic acids, facilitating the staining process.

Comparison with Similar Compounds

Structural and Functional Comparisons
Compound Name Key Structural Features Metal Coordination Key Substituents Applications References
Target Compound Two azo groups, Cr³⁺, Cl, -SO₃⁻ Chromium Cl, -OH, -SO₃⁻ Textile/leather dyeing (hypothetical)
Acid Red 88 (4-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid) Single azo group, no metal None -OH, -SO₃⁻ Acid dye for wool, silk
Calmagite (3-hydroxy-4-(2-hydroxy-5-methylphenylazo)-1-naphthalenesulfonic acid) Single azo group, no metal None -CH₃, -OH, -SO₃⁻ Metal indicator (Ca²⁺, Mg²⁺)
1-[(5-Benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol Thiazole ring, no metal None Benzyl-thiazole Spectrophotometric Cu²⁼ detection
Bis[1-(2-methoxyphenylazo)-2-naphthoxy]palladium(II) Two azo groups, Pd²⁺ Palladium -OCH₃ Structural/coordination studies

Key Observations :

  • Metal Coordination: The target compound’s chromium center distinguishes it from non-metallized azo dyes (e.g., Acid Red 88) and aligns it with palladium complexes in terms of stability and geometry .
  • Substituent Effects : The chloro group in the target compound may enhance electron-withdrawing effects, shifting absorption spectra compared to methyl (Calmagite) or methoxy (Pd complex) groups .
  • Solubility : Sulfonic acid groups in the target compound and Acid Red 88 improve aqueous solubility, critical for dye applications .
Spectral and Physical Properties
  • IR Spectroscopy :
    • Target compound: Expected peaks for -OH (~3400 cm⁻¹), -N=N- (~1578 cm⁻¹), -SO₃⁻ (~1150–1330 cm⁻¹), and Cr-O/Cr-N bonds (<600 cm⁻¹) .
    • Acid Red 88: Shows similar -OH and -SO₃⁻ peaks but lacks metal-related vibrations .
  • Thermal Stability: Chromium complexes (target compound) likely decompose at higher temperatures (>250°C) compared to non-metallized dyes .

Biological Activity

Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid, often referred to as a complex organometallic compound, has garnered attention due to its unique structural features and potential biological activities. This compound, with the molecular formula C36H25ClCrN4Na2O7SC_{36}H_{25}ClCrN_{4}Na_{2}O_{7}S and a molecular weight of 791.1 g/mol, contains multiple functional groups, including azo and naphthol rings, which contribute to its reactivity and interaction with biological systems.

Structural Characteristics

The compound's structure is characterized by:

  • Azo Groups : These functional groups are known for their ability to participate in various biochemical reactions.
  • Chromate Center : The presence of chromium enhances the compound's stability and potential for forming complexes with biomolecules.
  • Naphthol Rings : These contribute to the compound's color properties and may influence its biological interactions.

Antimicrobial Properties

Research has indicated that azo compounds similar to disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol exhibit significant antimicrobial activity. Studies on related Schiff base metal complexes have shown that they possess antibacterial and antifungal properties against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Pathogen Type Activity Reference
Gram-positiveInhibition
Gram-negativeInhibition
FungiInhibition

Cytotoxicity and Anticancer Activity

The cytotoxic effects of azo compounds have been investigated in various cancer cell lines. For instance, complexes derived from similar ligands have shown promising anticancer activity against breast (MFC7) and colon (HCT116) cancer cell lines. The results indicate that these compounds can induce apoptosis in cancer cells, potentially making them candidates for further development in cancer therapeutics .

Cell Line Activity Reference
MFC7 (Breast)High Cytotoxicity
HCT116 (Colon)High Cytotoxicity

The biological activity of disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol is hypothesized to involve several mechanisms:

  • Metal Ion Interaction : The chromium center can form complexes with various biomolecules, enhancing its reactivity.
  • Redox Activity : The azo groups may participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can damage cellular components.
  • Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

Study on Antimicrobial Activity

A comparative study was conducted using various Schiff base metal complexes against common bacterial strains. The results demonstrated that the presence of metal ions significantly enhanced the antimicrobial efficacy of the ligands compared to their non-metal counterparts .

Study on Anticancer Properties

In vitro studies on disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol showed a concentration-dependent inhibition of cancer cell proliferation. The study utilized MTT assays to quantify cell viability after treatment with varying concentrations of the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis involves diazotization of aromatic amines (e.g., 5-amino-2-naphthalenesulfonic acid) using NaNO₂ and HCl at 0–5°C, followed by coupling under alkaline conditions with hydroxylated naphthalene derivatives. Precise pH control (8–10) during coupling is critical to avoid premature azo bond hydrolysis. Reaction monitoring via UV-Vis spectroscopy (λmax ~480 nm for azo bonds) ensures intermediate stability .

Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to characterize the compound’s structure and confirm azo bond formation?

  • Methodological Answer :

  • ¹H NMR : Azo protons appear as broad singlets at δ 7.5–8.5 ppm, while hydroxyl protons (phenolic -OH) resonate at δ 9–12 ppm. Chromium coordination shifts sulfonate proton signals upfield .
  • IR : Azo bonds (N=N) show stretching vibrations at 1450–1600 cm⁻¹, and sulfonic acid groups exhibit strong S=O stretches at 1030–1230 cm⁻¹ .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What factors influence the compound’s aqueous solubility and stability under varying pH conditions?

  • Methodological Answer : The disodium sulfonate groups enhance solubility in neutral to alkaline conditions (pH >7). Stability studies show azo bond degradation below pH 3 (via protonation) or above pH 12 (via hydrolysis). Use buffered solutions (e.g., phosphate buffer, pH 7.4) for long-term storage, and monitor degradation via HPLC-MS to detect sulfonic acid byproducts .

Advanced Research Questions

Q. How does chromium coordination modify the compound’s electronic properties and redox behavior?

  • Methodological Answer : Chromium(III) forms octahedral complexes with the azo and hydroxyl groups, shifting UV-Vis absorption to longer wavelengths (bathochromic shift ~50 nm). Cyclic voltammetry reveals redox peaks at −0.3 V (azo bond reduction) and +0.8 V (Cr³⁺/Cr²⁺). Density functional theory (DFT) simulations can model charge transfer mechanisms between metal centers and ligands .

Q. What advanced analytical strategies resolve contradictions in reported degradation pathways under oxidative vs. reductive conditions?

  • Methodological Answer :

  • Oxidative Degradation : Use H₂O₂ or Fenton’s reagent to generate hydroxyl radicals, leading to azo bond cleavage and sulfonate group retention. Track intermediates via LC-TOF-MS .
  • Reductive Degradation : Employ NaBH₄ or microbial consortia to reduce azo bonds to amines (e.g., 5-chloro-2-aminophenol). Discrepancies in pathway dominance can arise from competing radical vs. nucleophilic mechanisms; use isotope labeling (¹⁵N) to trace reaction pathways .

Q. How can computational modeling predict the compound’s interaction with biological macromolecules (e.g., proteins, DNA)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to serum albumin (binding site: Sudlow site I) or DNA intercalation. Parameterize force fields using partial charges derived from Gaussian09 calculations. Validate with fluorescence quenching assays .

Q. What strategies differentiate this compound from structurally similar azo dyes (e.g., Acid Red 88) in mixed systems?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/0.1% TFA). Acid Red 88 elutes earlier due to lower sulfonate group count .
  • Spectroscopy : Compare excitation-emission matrices (EEMs); the chromium complex exhibits unique fluorescence quenching not seen in non-metallated dyes .

Methodological Notes for Data Interpretation

  • Contradiction Resolution : When conflicting data arise (e.g., variable degradation rates), conduct controlled experiments with inert atmospheres (N₂) to isolate photolytic vs. thermal effects .
  • Validation : Cross-reference computational predictions (e.g., DFT-calculated bond lengths) with X-ray crystallography data from analogous compounds (e.g., dansyl acid derivatives) .

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